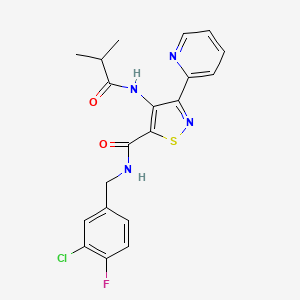

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

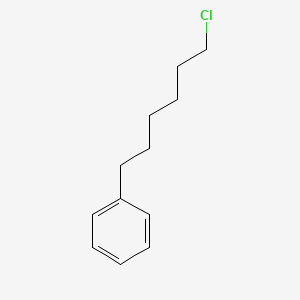

“N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Synthesis Analysis

The synthesis of similar quinazolin-2,4-dione analogs has been explored in various studies . For instance, a series of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties such as azetidinone, pyrrole, oxazole, oxadiazole, thiazole, pyrazole, and thiazolidine scaffolds were synthesized . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds has been confirmed by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen

Receptor Interaction and Pharmacological Potential

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and related compounds have been researched for their interactions with various receptors, demonstrating potential pharmacological applications. For instance, imidazoquinazoline amides and carbamates, closely related compounds, show high affinity binding to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, suggesting their potential in modulating receptor activity for therapeutic purposes (Tenbrink et al., 1994).

Anticancer Applications

A novel approach in cancer treatment involves the use of compounds similar to N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide. For example, studies on compounds aiming to target histone deacetylase and the G protein-coupled estrogen receptor have shown promising anti-breast cancer activity. These compounds, when loaded in polymeric mixed micelles, demonstrated improved water solubility and exhibited antiproliferative properties in cancer cell lines (Marcos et al., 2021).

Structural Studies for Drug Development

Structural activity studies of 1H-Imidazoquinolin-4-amine derivatives, including those with a cyclopropyl group, as A3 Adenosine Receptor Positive Allosteric Modulators (PAMs), have been conducted. These studies are crucial for developing drugs with specific actions, such as those targeting inflammatory diseases and liver conditions. The research sheds light on the binding sites and bioavailability of these compounds, contributing to the development of more effective drugs (Fallot et al., 2022).

In Vitro Inhibitory Activity

Compounds structurally related to N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide have been evaluated for their in vitro inhibitory activity against the formation of pentosidine, an advanced glycation end product. This research indicates the potential of these compounds in inhibiting the formation of harmful biochemical end products, which could have implications in conditions like diabetes and aging (Okuda et al., 2011).

Anticonvulsant Properties

Imidazoquinazolines, structurally similar to the subject compound, have been evaluated for their anticonvulsant properties. Studies demonstrate that such compounds can prevent seizures induced by various agents in animal models, providing insights into their potential as antiepileptic drugs (Jackson et al., 1996).

Wirkmechanismus

Target of Action

The primary target of the compound N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is the Discoidin Domain Receptors (DDRs), a unique type of kinase that uses extracellular matrix collagen as a ligand . DDRs play a crucial role in the development and progression of fibrosis, making them a potential target for the treatment of diseases like idiopathic pulmonary fibrosis .

Mode of Action

N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide acts by inhibiting the activity of DDRs . By blocking these receptors, the compound interferes with the signaling pathways that lead to the progression of fibrosis .

Biochemical Pathways

The inhibition of DDRs by N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide affects the biochemical pathways involved in the development of fibrosis . Collagen, as a signaling molecule, plays a significant role in the onset, progression, and feedback loop of fibrosis . By inhibiting DDRs, the compound disrupts these processes, potentially slowing or halting the progression of fibrosis .

Pharmacokinetics

It is noted that the compound has good oral absorption and ideal tissue distribution , which suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is the reduction of fibrosis. In a mouse model of bleomycin-induced pulmonary fibrosis, the compound showed good anti-fibrotic effects, superior to the marketed drug nintedanib . This suggests that the compound could have a significant impact on the molecular and cellular processes involved in fibrosis.

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-14(17-11-8-9-11)7-3-4-10-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-2,5-6,11H,3-4,7-10H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPDEUYQXGANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)

![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)

![5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2690148.png)

![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)

![2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2690150.png)

![1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B2690153.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide](/img/structure/B2690158.png)